REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[C:20]([C:22]([O:24][CH3:25])=[O:23])#N>C1COCC1>[CH3:25][O:24][C:22](=[O:23])[CH2:20][C:9]1[CH:8]=[CH:7][C:4]([C:5]#[N:6])=[CH:3][C:2]=1[Cl:1] |f:1.2|
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Name
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|
Quantity
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1.7 g
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Type
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reactant
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Smiles
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ClC=1C=C(C#N)C=CC1
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Name
|
|
Quantity
|
0.38 mL
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Type
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reactant
|
Smiles
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C(#N)C(=O)OC
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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is added
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Type
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WAIT
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Details
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the solution is left at −78° C. for 2 h
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Duration
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2 h
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Type
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CUSTOM
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Details
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The excess LHMDS is quenched with aqueous saturated NH4Cl
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Type
|
ADDITION
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Details
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The mixture is then diluted with EtOAc
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Type
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WASH
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Details
|
washed with aqueous saturated NH4Cl (2×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
Organic is dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude residue is purified via flash column chromatography (EtOAc/hexanes 1:1→EtOAc)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=C(C=C(C=C1)C#N)Cl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |